
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate, also known as TAK-700, is a novel androgen synthesis inhibitor that has been extensively studied for its potential use in the treatment of prostate cancer. This compound works by inhibiting the activity of the enzyme CYP17A1, which is involved in the production of androgens such as testosterone.
作用機序
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate works by inhibiting the activity of the enzyme CYP17A1, which is involved in the production of androgens such as testosterone. By inhibiting this enzyme, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate reduces the levels of androgens in the body, which can slow the growth and spread of prostate cancer cells.
Biochemical and Physiological Effects:
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has been shown to reduce the levels of androgens in the body, which can slow the growth and spread of prostate cancer cells. In addition, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has also been shown to have anti-tumor effects and can induce apoptosis, or programmed cell death, in prostate cancer cells. However, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate can also have side effects such as fatigue, nausea, and diarrhea.
実験室実験の利点と制限
One of the advantages of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate is that it is a highly specific inhibitor of CYP17A1 and does not affect other enzymes involved in androgen synthesis. This makes it a useful tool for studying the role of androgens in various diseases. However, one limitation of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate is that it can be difficult to obtain and is relatively expensive compared to other inhibitors of CYP17A1.
将来の方向性
There are several future directions for the study of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate. One area of research is the development of new and more effective inhibitors of CYP17A1. In addition, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate could be studied in combination with other drugs to improve its efficacy and reduce its side effects. Finally, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate could be studied in other androgen-dependent diseases such as breast cancer and endometriosis to determine its potential therapeutic value in these conditions.
合成法
The synthesis of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate involves several steps starting with the reaction of 4-methylpyridine-2-carboxylic acid with thionyl chloride to form 4-methylpyridine-2-carbonyl chloride. The resulting compound is then reacted with tert-butyl N-(2-propylphenyl)carbamate to form tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate. The final product is obtained by purifying the compound through recrystallization.
科学的研究の応用
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to be effective in reducing the levels of androgens in the body, which can slow the growth and spread of prostate cancer cells. In addition, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has also been studied for its potential use in the treatment of other androgen-dependent diseases such as breast cancer and endometriosis.
特性
IUPAC Name |
tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-6-9-16-10-7-8-11-17(16)22(19(23)24-20(3,4)5)18-14-15(2)12-13-21-18/h7-8,10-14H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGKQLGTOIQWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N(C2=NC=CC(=C2)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53414826 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

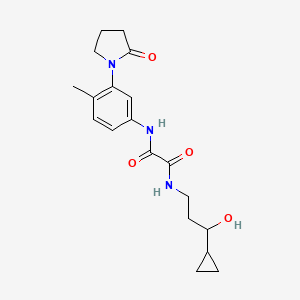
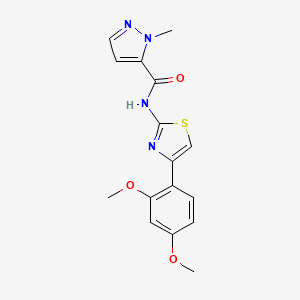
![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)
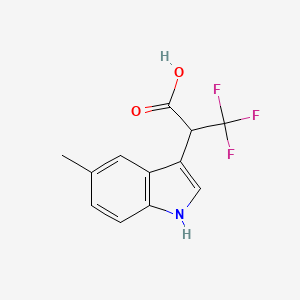
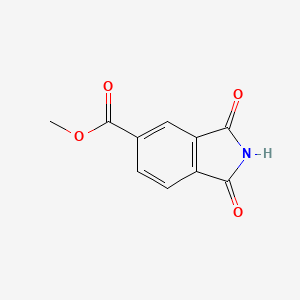
![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884903.png)
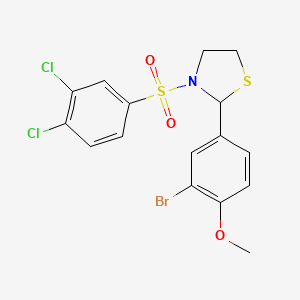
![6-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2884905.png)
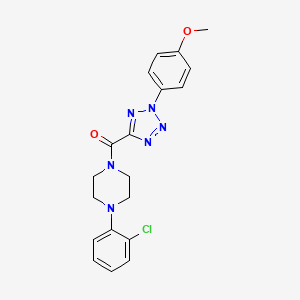

![(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2884913.png)
![7-butyl-1-isopropyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2884914.png)
![benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate](/img/structure/B2884915.png)
